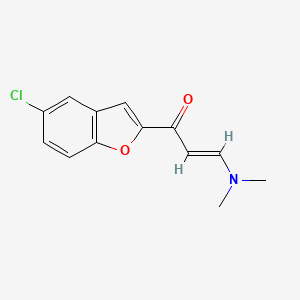

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Übersicht

Beschreibung

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol, were heated during the initial stage of reaction .Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen

Heterocyclic Aromatic Amines in Biological Matrices and Foodstuff

Heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are studied for their carcinogenic effects in biological matrices, including food products and biological samples like plasma, urine, and feces. Liquid chromatography coupled to mass spectrometry is identified as the method of choice for the qualitative and quantitative analysis of PhIP and its metabolites due to its sensitivity and selectivity (Teunissen et al., 2010).

p38α MAP Kinase Inhibitors

Compounds with imidazole scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, highlighting the importance of heterocyclic compounds in developing therapeutic agents for inflammatory diseases. The review discusses the design, synthesis, and activity studies of these inhibitors, showing the critical role of the pyridine and imidazole moieties in achieving selectivity and potency (Scior et al., 2011).

Antitubercular Activity

Modifications of isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives evaluated for their anti-tubercular activity against various Mycobacterium species. The study found significant activity against INH-resistant non-tuberculous mycobacteria, indicating the potential for heterocyclic compounds in tuberculosis treatment (Asif, 2014).

Synthesis of Heterocycles

Research on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights its value as a building block for synthesizing various heterocyclic compounds, including those with therapeutic applications. This review provides an overview of recent progress in the chemistry of these compounds and their significance in creating novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities .

Zukünftige Richtungen

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there could be potential future directions in the development of new drugs containing the thiazole moiety.

Eigenschaften

IUPAC Name |

5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-22-14-4-2-13(3-5-14)18(7-8-18)16-10-12(6-9-20-16)15-11-21-17(19)23-15/h2-6,9-11H,7-8H2,1H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQJKRACQUJFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)C4=CN=C(S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412311.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)

![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)

![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)